Strychnine phosphate
Description
Significance of Strychnine (B123637) Phosphate (B84403) as a Neurobiological Research Tool
Strychnine phosphate serves as a critical neurobiological research tool due to its precise and potent antagonism of specific neurotransmitter receptors, most notably the glycine (B1666218) receptors (GlyRs) smolecule.comchemimpex.comsigmaaldrich.comncats.iowikipedia.orgmdpi.com. Glycine is a primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), mediating fast inhibitory synaptic transmission in the spinal cord and brainstem nih.govnih.gov. By blocking the action of glycine at its receptors, this compound effectively disinhibits neuronal circuits, leading to increased neuronal excitability smolecule.comncats.iowikipedia.org. This ability to selectively modulate inhibitory neurotransmission allows researchers to investigate the functional roles of glycinergic pathways in various physiological processes and neurological conditions, such as hyperekplexia and autism nih.gov. The use of [³H]-labeled strychnine has also been instrumental in mapping the distribution and density of glycine receptors throughout the CNS, correlating receptor localization with endogenous glycine concentrations and electrophysiological activity jneurosci.orgnih.govpnas.orgpnas.org.
Overview of this compound's Role in Receptor Pharmacology Studies
The pharmacological profile of this compound is largely defined by its potent and competitive antagonism of glycine receptors (GlyRs) chemimpex.comsigmaaldrich.comncats.iowikipedia.orgmdpi.comnih.gov. It binds to the same site as glycine, thereby preventing the influx of chloride ions that normally hyperpolarizes neurons, and consequently inhibits neuronal firing wikipedia.orgnih.gov. Structural studies using cryo-electron microscopy have revealed that strychnine binds to the glycine receptor, arresting it in a closed ion channel state by expanding the agonist-binding pocket and inducing conformational changes that occlude the ion pore nih.gov. This specific interaction has made this compound a valuable ligand for receptor binding assays, facilitating the isolation and characterization of GlyRs nih.govnih.gov.
Beyond its primary action on GlyRs, strychnine has also been noted to block other receptor types, including certain muscle and neuronal nicotinic acetylcholine (B1216132) receptors mdpi.com. Furthermore, glycine itself acts as a co-agonist for N-methyl-D-aspartate (NMDA) receptors. In studies investigating NMDA receptor function and synaptic plasticity, strychnine is often employed to block the confounding effects of glycine acting on GlyRs, thereby isolating the NMDA receptor-mediated signaling pathways frontiersin.orgnih.govplos.org. The compound is also utilized as a reference standard in analytical chemistry for the precise quantification of related substances in biological samples chemimpex.com.
Table 1: Glycine Receptor Binding Affinity
| Ligand | Target Receptor | Affinity (Ki) | Key Action | Primary Research Application |
| Strychnine | Glycine Receptor (GlyR) | 0.03 μM | Antagonist | Receptor binding studies, localization, mechanism elucidation nih.govpnas.orgpnas.org |
| Glycine | Glycine Receptor (GlyR) | 10 μM | Agonist | Receptor activation studies nih.govpnas.orgpnas.org |
Note: Affinity values (Ki) are approximate and derived from specific experimental conditions.
Current Research Frontiers in this compound Investigations
Current research continues to leverage this compound to explore novel aspects of neurobiology and pharmacology. A significant area of investigation involves its role in synaptic plasticity, the cellular mechanism underlying learning and memory. Studies have demonstrated that chronic exposure to strychnine can induce forms of anti-homeostatic plasticity, leading to an upregulation of glycinergic synaptic transmission nih.gov. Researchers also utilize strychnine in experimental paradigms designed to induce or inhibit specific forms of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), particularly in the context of NMDA receptor function frontiersin.orgnih.govplos.org.
Furthermore, advancements in structural biology, such as cryo-electron microscopy, are providing atomic-level insights into how strychnine interacts with glycine receptors, elucidating the molecular basis of its antagonism nih.govfrontiersin.org. Research is also differentiating between strychnine-sensitive and strychnine-insensitive glycine receptor subtypes, exploring the distinct roles of these receptors in various brain regions and their implications for neurological disorders longdom.org. Beyond receptor interactions, broader investigations into strychnine's effects include network toxicology analyses to identify potential neurotoxic targets and the exploration of strychnine ion-pair compounds for applications in transdermal delivery systems nih.govresearchgate.net. The complete elucidation of strychnine's biosynthetic pathway in plants also represents a frontier, opening avenues for metabolic engineering mpg.de.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(4aR,5aS,8aR,13aS,15aS,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;phosphoric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2.H3O4P/c24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21;1-5(2,3)4/h1-5,13,16-17,19-20H,6-11H2;(H3,1,2,3,4)/t13-,16-,17-,19-,20-,21+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIVZTFZIJTNDV-ZEYGOCRCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.OP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2[C@@]61C7=CC=CC=C75.OP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N2O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30965138 | |
| Record name | Phosphoric acid--strychnidin-10-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30965138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
509-42-2 | |
| Record name | Strychnidin-10-one, phosphate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=509-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Strychnine phosphate [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000509422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid--strychnidin-10-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30965138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Strychnine phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.363 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STRYCHNINE PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09703TJV4U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Historical Perspectives in Chemical and Biological Research on Strychnine
Pioneering Work in Strychnine (B123637) Isolation and Chemical Structure Elucidation
The story of strychnine research began in 1818 when French chemists Pierre-Joseph Pelletier and Joseph-Bienaime Caventou first isolated the alkaloid from the seeds of the Strychnos ignatii tree. wikipedia.orgbio-conferences.orghannemanarchive.com This achievement marked a significant step in the nascent field of natural product chemistry. chemistryviews.org For over a century following its isolation, the determination of strychnine's complex molecular structure presented a formidable challenge to the scientific community. nih.govchemistryviews.org
The daunting task of structure elucidation was championed by chemists Sir Robert Robinson and Hermann Leuchs, who, over four decades, published nearly 400 papers on the subject, primarily employing classical degradative methods. wikipedia.orgnih.gov These early techniques involved breaking down the molecule into smaller, more identifiable fragments to piece together the structural puzzle. chemistryviews.org Robinson's extensive work on alkaloids, including strychnine, earned him the Nobel Prize in Chemistry in 1947. wikipedia.org
The final pieces of the structural puzzle were put in place in the mid-20th century. In 1946, Robinson proposed a structure for strychnine, which was later confirmed by Robert Burns Woodward in 1947, who utilized emergent spectroscopic techniques like ultraviolet spectroscopy. nih.govchemistryviews.orgnih.gov The definitive confirmation of the three-dimensional structure and absolute configuration came through the application of X-ray crystallography by researchers including Johannes Martin Bijvoet and J. H. Robertson between 1947 and 1951. wikipedia.org
Key Milestones in Strychnine Structure Elucidation:
| Year | Milestone | Key Contributor(s) |
| 1818 | Isolation of strychnine | Pierre-Joseph Pelletier & Joseph-Bienaime Caventou wikipedia.orgbio-conferences.orghannemanarchive.com |
| Early 20th Century | Extensive degradative studies | Sir Robert Robinson, Hermann Leuchs wikipedia.orgnih.gov |
| 1946 | Proposal of the correct chemical structure | Sir Robert Robinson wikipedia.orgchemistryviews.org |
| 1947 | Confirmation of the chemical structure | Robert Burns Woodward wikipedia.orgchemistryviews.org |
| 1947-1951 | Determination of absolute configuration by X-ray crystallography | Johannes Martin Bijvoet, J. H. Robertson wikipedia.org |
Seminal Contributions to Strychnine Total Synthesis (Robert Burns Woodward and others)
The successful elucidation of strychnine's structure set the stage for one of the most celebrated achievements in the history of organic synthesis: its total synthesis. In 1954, Robert Burns Woodward and his research group announced the first successful total synthesis of strychnine, a feat that was considered a landmark in the field. wikipedia.orgnih.govwikipedia.org At the time, strychnine was by far the most complex molecule to be synthesized in a laboratory, and Woodward's accomplishment is often cited as the beginning of a "golden age" of total synthesis. nih.gov His detailed 42-page publication in 1963 provided a comprehensive account of this monumental work. wikipedia.orgwikipedia.org
Woodward's synthesis was not only a demonstration of synthetic prowess but also a testament to strategic planning, targeting isostrychnine (B1248549) as a key intermediate. nih.gov The complexity of the molecule, with its seven rings and six stereocenters, required the development and application of novel synthetic methodologies. wikipedia.org
The allure of strychnine's complex architecture has continued to inspire organic chemists. Following Woodward's pioneering work, numerous other research groups have reported total syntheses of strychnine, each contributing new strategies and tactics to the field of organic synthesis. wikipedia.orgnih.govresearchgate.net These include notable contributions from the research groups of Magnus, Overman, Kuehne, Rawal, Bosch, Vollhardt, Mori, Shibasaki, Li, Fukuyama, Vanderwal, and MacMillan. wikipedia.org
Selected Later Total Syntheses of Strychnine:
| Year | Key Contributor(s) | Noteworthy Aspect of the Synthesis |
| 1993 | Overman Research Group | First enantioselective total synthesis nih.gov |
| 2000 | Vollhardt Research Group | Cobalt-mediated [2+2+2] cycloaddition approach nih.gov |
| 2002 | Shibasaki Research Group | Utilized an asymmetric Michael reaction wikipedia.org |
| 2011 | Vanderwal Research Group | A concise synthesis in a longest linear sequence of 6 steps wikipedia.orgorganic-chemistry.org |
Evolution of Understanding of Strychnine's Molecular Interactions and Biological Activity in Research Contexts
The potent physiological effects of strychnine have long been recognized, but a detailed understanding of its mechanism of action at the molecular level evolved over time. Strychnine phosphate (B84403) is utilized in research settings due to its potent biological activity as a neurotoxin that affects the central nervous system. smolecule.com
Research has established that strychnine's primary biological activity is as a competitive antagonist of glycine (B1666218) receptors. wikipedia.orgsmolecule.comchemimpex.com These receptors are crucial for mediating inhibitory neurotransmission in the spinal cord and other areas of the central nervous system. wikipedia.orgsmolecule.com Glycine acts as an inhibitory neurotransmitter, and by blocking its receptors, strychnine leads to an increase in neuronal excitability, resulting in uncontrolled muscle spasms and convulsions. smolecule.com
This specific antagonism of glycine receptors has made strychnine an invaluable tool in neuroscience research. chemimpex.com It allows scientists to selectively block inhibitory pathways to study the roles of glycine and its receptors in various physiological processes. chemimpex.compnas.org For instance, strychnine has been used to investigate the potentiation of NMDA receptors by glycine receptors in the developing neocortex. nih.gov The high affinity and specificity of strychnine for the glycine receptor have been instrumental in characterizing this important neurotransmitter system. pnas.org
The phosphate salt form can influence the solubility and stability of strychnine, potentially enhancing its reactivity in certain experimental contexts compared to the free base. smolecule.com The phosphate group can undergo hydrolysis under specific conditions, and its presence allows for potential interactions with metal ions. smolecule.com
Summary of Strychnine's Biological Activity in Research:
| Biological Target | Mechanism of Action | Research Application |
| Glycine Receptors | Competitive Antagonist wikipedia.orgsmolecule.comchemimpex.com | Studying inhibitory neurotransmission, characterizing glycine receptor function chemimpex.compnas.org |
| Acetylcholine (B1216132) Receptors | Antagonist wikipedia.org | Investigating cholinergic systems |
| Central Nervous System | Neurotoxin smolecule.com | Modeling neuronal hyperexcitability and seizures |
Synthetic and Biosynthetic Pathways of Strychnine and Its Phosphate
Total Synthesis of Strychnine (B123637)
The total synthesis of strychnine, a molecule with seven rings and six stereocenters, has been a benchmark in organic chemistry for over half a century. wikipedia.org Its complexity, famously described by Sir Robert Robinson as "the most complex substance known for its molecular size," has inspired the development of numerous synthetic strategies and methodologies. wikipedia.org
Classic Methodologies and Strategic Approaches
The first total synthesis of strychnine, reported by Robert Burns Woodward in 1954, is a landmark achievement in the field. wikipedia.orgchemistryviews.org This synthesis was not only a demonstration of the power of chemical synthesis to construct highly complex molecules but also a showcase of strategic planning. chemistryviews.org
Woodward's strategic approach was guided by a biosynthetic hypothesis, which, although later proven incorrect, provided a successful roadmap. nih.gov The strategy involved targeting isostrychnine (B1248549), a known isomer that could be converted to strychnine. nih.gov A key element of the strategy was the use of a 2-veratrylindole, where the veratryl (3,4-dimethoxyphenyl) group served two purposes: it blocked the 2-position of the indole (B1671886) to direct a subsequent cyclization to the desired position and acted as a latent precursor for what would become Ring G of the final molecule. nih.gov The synthesis commenced with a Fischer indole synthesis to prepare 2-veratrylindole. nih.gov A critical step involved a Pictet-Spengler-type reaction to form the crucial spiro-indoline core (Ring C) and establish the molecule's single quaternary carbon center with high stereoselectivity. wikipedia.orgnih.gov Later in the synthesis, the veratryl ring was cleaved oxidatively using ozone, a bold and bio-inspired step, to form a muconic ester, which was then elaborated to construct the pyridone ring system (Rings III and IV). wikipedia.org
Development of Chiral and Racemic Synthetic Routes
Following Woodward's initial work, which produced a racemic mixture that required resolution at a late stage, the synthesis of strychnine became a proving ground for new methods, leading to numerous racemic and, eventually, enantioselective routes. wikipedia.orgnih.gov Over the years, research groups including those of Magnus, Overman, Kuehne, Rawal, Bosch, Vollhardt, Mori, Shibasaki, and others have reported successful total syntheses. wikipedia.org
Racemic Syntheses: Many of the earlier second-generation syntheses produced racemic strychnine.
Rawal's Synthesis (1994): This route is noted for its efficiency and use of powerful reactions. It employed an intramolecular Diels-Alder reaction to construct the core ring system and a subsequent intramolecular Heck reaction to form the challenging bridged piperidine (B6355638) D-ring. wikipedia.orgnih.govacs.org This synthesis produced (±)-strychnine in a remarkably high yield of approximately 10% over 13 steps. nih.gov
Kuehne's Synthesis (1993): Kuehne's approach to racemic strychnine involved a cascade cationic rearrangement to form a key pyrrolo[2,3-d]carbazole intermediate. wikipedia.orgnih.gov
Chiral (Enantioselective) Syntheses: The development of asymmetric synthesis methodologies enabled chemists to target the naturally occurring (-)-strychnine directly.
Overman's Synthesis (1993): The first enantioselective total synthesis of strychnine was reported by Larry Overman. nih.gov A key feature of this synthesis was the strategic use of an aza-Cope rearrangement followed by a Mannich cyclization cascade to construct the CDE tricyclic core, targeting the Wieland-Gumlich aldehyde as a late-stage intermediate. nih.govunigoa.ac.in
Shibasaki's Synthesis (2002): This was the second published enantioselective total synthesis and was notable for its use of a catalytic asymmetric Michael reaction early in the route to establish chirality. wikipedia.orgnih.gov The synthesis also featured a tandem cyclization to construct rings B and D simultaneously. nih.gov
The progression from Woodward's racemic synthesis to highly efficient, enantioselective routes illustrates the significant advancements in synthetic organic chemistry over several decades.
Advanced Synthetic Methodologies and Key Reaction Transformations
The numerous total syntheses of strychnine have served as a platform for the development and application of powerful chemical reactions for building molecular complexity.
Pericyclic Reactions (Diels-Alder): The Diels-Alder reaction has been a popular strategy. Rawal's synthesis featured an intramolecular Diels-Alder reaction to form the indoline (B122111) B-ring and the E-ring simultaneously, controlling three stereocenters. wikipedia.orgacs.org Bodwell and Li also used an inverse-electron-demand Diels-Alder reaction as the key step in their formal synthesis. wikipedia.org
Palladium-Catalyzed Reactions (Heck Reaction): The intramolecular Heck reaction has proven to be a versatile method for constructing the bridged D-ring (the C15-C20 bond). acs.org This strategy was pioneered in Rawal's synthesis and has since been adopted by several other groups. nih.govacs.org
Cascade Reactions: Many modern syntheses employ cascade reactions to rapidly build complexity.
Reissig's Synthesis (2010): This formal synthesis utilized a powerful cascade reaction induced by samarium diiodide (SmI2) as the key step. wikipedia.orgchemistryviews.orgchemistryviews.org The reaction of an indole derivative with the samarium reagent triggered a double cyclization to form a tetracyclic intermediate, creating two rings and three stereocenters in a single operation. chemistryviews.orgchemistryviews.org
Kuehne's Synthesis (1998): A later enantioselective synthesis from the Kuehne group was centered on a cascade cationic rearrangement. nih.gov
Zincke Aldehyde Chemistry (Vanderwal Synthesis): In 2011, the Vanderwal group reported the most concise synthesis of strychnine to date, with a longest linear sequence of only six steps. wikipedia.orgorganic-chemistry.org The key transformation was an intramolecular cycloaddition of a tryptamine-derived Zincke aldehyde, followed by a tandem Brook rearrangement/conjugate addition to form the Wieland-Gumlich aldehyde. wikipedia.orgorganic-chemistry.orgwikipedia.org
Table 1: Comparison of Selected Strychnine Total Syntheses
| Author(s) (Year) | Stereochemistry | Key Intermediate | Key Reaction(s) / Strategy |
|---|---|---|---|
| Woodward (1954) | Racemic (with resolution) | Isostrychnine | Pictet-Spengler reaction; Oxidative cleavage of veratryl group. wikipedia.orgnih.gov |
| Overman (1993) | Enantioselective | Wieland-Gumlich aldehyde | Aza-Cope rearrangement-Mannich cyclization cascade. nih.gov |
| Rawal (1994) | Racemic | Isostrychnine | Intramolecular Diels-Alder reaction; Intramolecular Heck reaction. wikipedia.orgacs.org |
| Shibasaki (2002) | Enantioselective | Wieland-Gumlich aldehyde | Catalytic asymmetric Michael reaction. wikipedia.orgnih.gov |
| Reissig (2010) | Racemic (Formal) | Rawal's pentacycle | Samarium diiodide (SmI2)-induced cascade cyclization. wikipedia.orgchemistryviews.org |
| Vanderwal (2011) | Racemic | Wieland-Gumlich aldehyde | Intramolecular Zincke aldehyde cycloaddition; Brook rearrangement. wikipedia.orgorganic-chemistry.orgwordpress.com |
Biosynthesis of Strychnine in Strychnos Species
For over a century after its isolation, the exact pathway by which plants construct the intricate strychnine molecule remained a mystery. chemistryviews.org This long-standing puzzle was solved in 2022 by the research group of Sarah E. O'Connor, who elucidated the complete biosynthetic pathway. chemistryviews.orgchemicalcatalog.comnih.gov
Elucidation of the Complete Biosynthetic Pathway
The biosynthesis of strychnine is a multi-step enzymatic process that begins with fundamental precursors and proceeds through several key alkaloid intermediates. wikipedia.org The pathway was uncovered using a combination of chemical logic, transcriptomics, and enzymatic characterization. chemistryviews.orgresearchgate.net
The pathway originates from the primary metabolites tryptophan and geranyl pyrophosphate, which are common starting points for all monoterpene indole alkaloids. wikipedia.orgmpg.de These are converted in several steps to the central intermediate strictosidine (B192452) . wikipedia.org The pathway then proceeds as follows:
Strictosidine is converted to geissoschizine , another pivotal intermediate in the biosynthesis of many related alkaloids. chemicalcatalog.comwikipedia.org
Through a series of nine newly discovered enzymatic steps, geissoschizine is transformed into the Wieland-Gumlich aldehyde . chemistryviews.org This aldehyde is a well-known degradation product of strychnine and had long been hypothesized to be a late-stage biosynthetic precursor. wikipedia.orgmpg.de
The Wieland-Gumlich aldehyde is then acylated with a malonyl group from malonyl-CoA to form an intermediate named prestychnine . chemistryviews.orgacs.org
In a surprising discovery, the final step—the conversion of prestrychnine to strychnine—was found to occur spontaneously. chemistryviews.orgnih.govacs.org This transformation involves a decarboxylation and a ring-closing cyclization that does not appear to require an enzyme, likely being catalyzed by the acidic environment within the plant's vacuole. acs.org
This research successfully recapitulated the biosynthesis of strychnine and the related alkaloids brucine (B1667951) and diaboline (B12300021) in a model plant (Nicotiana benthamiana), opening the door for metabolic engineering approaches to produce these complex molecules. chemistryviews.orgmpg.de
Identification and Characterization of Key Enzymatic Steps
The elucidation of the full pathway required the identification and functional characterization of the enzymes responsible for each transformation from geissoschizine onwards. chemistryviews.org
From Geissoschizine to Wieland-Gumlich Aldehyde: The conversion of geissoschizine involves a series of oxidations and rearrangements catalyzed by several enzymes, including cytochrome P450s and reductases. nih.govkegg.jp One of the identified enzymes is geissoschizine oxidase (GO) , a cytochrome P450 that initiates the transformation of the geissoschizine skeleton. kegg.jpqmul.ac.uk The pathway proceeds through intermediates such as dehydropreakuammicine and norfluorocurarine. wikipedia.orgnih.gov
Formation of Prestychnine: A critical discovery was the enzyme that catalyzes the penultimate step. Researchers identified a malonyltransferase (specifically, 17,18-epoxy-17-hydroxycur-19-ene N-malonyltransferase) that attaches a malonyl group to the nitrogen of the Wieland-Gumlich aldehyde to form prestrychnine. chemistryviews.orgacs.orgexpasy.org
Enzymatic Specificity: The research also revealed a fascinating example of enzyme evolution. In a related Strychnos species that produces the alkaloid diaboline instead of strychnine, the corresponding enzyme is an acetyltransferase. chemistryviews.org It was discovered that a change in a single amino acid is responsible for switching the enzyme's substrate specificity from malonyl-CoA (leading to strychnine) to acetyl-CoA (leading to diaboline). mpg.deacs.org This finding highlights how a minor genetic change can divert a complex metabolic pathway to produce different natural products. chemicalcatalog.com
Table 2: Key Enzymes in the Biosynthesis of Strychnine
| Enzyme Name | Enzyme Class | Function in Pathway |
|---|---|---|
| Strictosidine synthase | Lyase (Pictet-Spenglerase) | Condenses tryptamine (B22526) and secologanin (B1681713) to form strictosidine. wikipedia.org |
| Geissoschizine oxidase (GO) | Cytochrome P450 Monooxygenase | Catalyzes the oxidation of geissoschizine, initiating the rearrangement to the Strychnos skeleton. kegg.jpqmul.ac.uk |
| Norfluorocurarine 18-hydroxylase | Cytochrome P450 Monooxygenase | Hydroxylates an intermediate en route to the Wieland-Gumlich aldehyde. qmul.ac.uk |
| 18-hydroxynorfluorocurarine reductase | Reductase | Reduces an intermediate to form the Wieland-Gumlich aldehyde. qmul.ac.uk |
| 17,18-epoxy-17-hydroxycur-19-ene N-malonyltransferase | Acyltransferase | Transfers a malonyl group from malonyl-CoA to the Wieland-Gumlich aldehyde to form prestrychnine. qmul.ac.ukexpasy.org |
Analysis of Biosynthetic Intermediates
The complete biosynthetic pathway of strychnine was fully elucidated in 2022 by researchers at the Max Planck Institute for Chemical Ecology. smolecule.com The pathway begins with the foundational precursors tryptamine and secologanin. wikipedia.orgorganic-chemistry.org These molecules undergo a Pictet-Spengler reaction catalyzed by the enzyme strictosidine synthase to form the key intermediate, strictosidine. wikipedia.orggoogle.com
From strictosidine, the pathway proceeds to another crucial intermediate, geissoschizine. smolecule.comwikipedia.org The upstream genes responsible for the synthesis up to geissoschizine have been well-characterized in other plants like Catharanthus roseus and their equivalents were identified in the strychnine-producing plant, Strychnos nux-vomica. smolecule.com
The subsequent, more complex transformations from geissoschizine to strychnine involve nine newly discovered enzymatic steps. henriettes-herb.com These steps lead to the formation of prestrychnine, the final enzyme-mediated intermediate. smolecule.comhenriettes-herb.com In a surprising discovery, the final conversion of prestrychnine to strychnine was found to occur spontaneously without the need for an enzyme, likely catalyzed by the acidic conditions within the plant's vacuoles. henriettes-herb.comontosight.ai
Table 1: Key Biosynthetic Intermediates of Strychnine This table is interactive. Click on headers to sort.
| Intermediate | Precursor(s) | Role in Pathway |
|---|---|---|
| Tryptamine | Tryptophan | Building block, provides the indole ring and ethylamine (B1201723) side chain. encyclopedia.pub |
| Secologanin | Geranyl pyrophosphate (GPP) | Monoterpenoid building block. encyclopedia.pub |
| Strictosidine | Tryptamine, Secologanin | First key alkaloidal intermediate, product of Pictet-Spengler reaction. wikipedia.orggoogle.com |
| Geissoschizine | Strictosidine | Common intermediate for many Strychnos alkaloids. smolecule.comwikipedia.org |
Investigation of Metabolic Engineering Approaches for Biosynthesis
The elucidation of the complete biosynthetic pathway has opened the door to producing strychnine and its analogs through metabolic engineering. encyclopedia.pubresearchgate.net Researchers successfully demonstrated this by expressing all the identified genes from S. nux-vomica in a host plant, Nicotiana benthamiana (a type of tobacco plant). smolecule.comhenriettes-herb.com
This heterologous expression system allowed scientists to recapitulate the entire biosynthesis of strychnine from an upstream intermediate. encyclopedia.pubresearchgate.net By introducing the necessary genes into the tobacco plant and supplying the appropriate precursor feeds, the plant was able to produce these complex molecules. smolecule.com This approach, sometimes called "reconstitution," serves as a proof-of-concept that these pharmacologically important compounds can be harnessed and potentially produced in scalable, controlled biotechnological systems, avoiding the need for direct extraction from the poison nut tree. smolecule.comrsc.org This methodology is a powerful tool for generating derivatives that may have useful pharmacological properties. ontosight.ai
Comparative Biosynthetic Studies in Related Strychnos Species
Comparative studies between different Strychnos species have been crucial in identifying the genes specific to strychnine production. smolecule.com Researchers compared the gene expression of S. nux-vomica (a strychnine producer) with a related Strychnos species that produces the alkaloid diaboline but not strychnine. smolecule.comhenriettes-herb.com
This analysis revealed a critical divergence in the biosynthetic pathway. Both strychnine and diaboline biosynthesis proceed through a common intermediate. ontosight.ai The pathways diverge due to a single enzyme. In the diaboline-producing plant, an acetyltransferase adds an acetyl group to an indoline nitrogen, leading to diaboline. henriettes-herb.comontosight.ai In S. nux-vomica, the homologous enzyme is a malonyltransferase, which adds a malonyl group instead. This single functional switch, caused by a minor change in the enzyme's amino acid sequence, redirects the pathway toward the formation of prestrychnine and, ultimately, strychnine. henriettes-herb.comontosight.ai This discovery highlights how a subtle genetic change can lead to significant diversity in the chemical products of closely related plant species.
Synthetic Approaches to Strychnine Phosphate (B84403)
Strychnine phosphate is a salt of the alkaloid strychnine. While the total synthesis of the strychnine molecule itself is a landmark achievement in organic chemistry, the preparation of its phosphate salt is a more direct chemical process. chemicalbook.com
Phosphorylation Methodologies for Strychnine
The primary method for preparing this compound is a direct acid-base reaction. Strychnine, being a base, readily reacts with acids to form stable salts. chemicalbook.com The phosphorylation is achieved by dissolving the strychnine free-base in phosphoric acid. henriettes-herb.com This straightforward method is analogous to the preparation of other strychnine salts, such as strychnine nitrate (B79036) (using nitric acid) or strychnine hydrochloride (using hydrochloric acid). henriettes-herb.com
Other phosphorylating agents can also be used to yield this compound. smolecule.com The reaction involves the protonation of one of the basic nitrogen atoms in the strychnine molecule by phosphoric acid, resulting in the formation of the ionic phosphate salt.
Optimization of Reaction Conditions for Phosphate Derivatization
The derivatization of strychnine to its phosphate salt requires careful control of reaction conditions. smolecule.com Strychnine is a complex and sensitive alkaloid, and harsh conditions can lead to its decomposition. While specific, optimized industrial parameters are not widely published, general chemical principles for alkaloid salt formation apply.
Optimization typically involves managing factors such as temperature, concentration, and solvent choice to maximize the yield and purity of the resulting salt. For instance, historical medicinal preparations involved combining strychnine solutions with dilute phosphoric acid, implying that controlled concentrations are key. wikipedia.orgencyclopedia.pub The goal is to ensure complete salt formation while preventing side reactions or degradation of the intricate heptacyclic structure of the alkaloid. The stability of the resulting salt is crucial for its intended application.
Table 2: List of Mentioned Chemical Compounds
| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Role/Context |
|---|---|---|---|
| Strychnine | C₂₁H₂₂N₂O₂ | 334.41 | Parent alkaloid. wikipedia.org |
| This compound | C₂₁H₂₅N₂O₆P | 432.40 | Phosphate salt of strychnine. smolecule.com |
| Tryptamine | C₁₀H₁₂N₂ | 160.22 | Biosynthetic precursor. organic-chemistry.org |
| Secologanin | C₁₇H₂₄O₁₀ | 388.37 | Biosynthetic precursor. bioline.org.br |
| Strictosidine | C₂₇H₃₄N₂O₉ | 530.57 | Key biosynthetic intermediate. bioline.org.br |
| Geissoschizine | C₂₁H₂₄N₂O₃ | 352.43 | Key biosynthetic intermediate. bioline.org.br |
| Prestrychnine | Not specified in sources | Not specified in sources | Immediate biosynthetic precursor to strychnine. smolecule.com |
| Diaboline | C₂₀H₂₄N₂O₂ | 324.42 | Related alkaloid in other Strychnos species. henriettes-herb.com |
Molecular Structure and Conformational Analysis of Strychnine Phosphate
Advanced Structural Characterization of Strychnine's Complex Framework
Strychnine (B123637) is a monoterpenoid indole (B1671886) alkaloid characterized by a complex, rigid, polycyclic framework comprising seven fused rings. vedantu.comchemistryviews.org Its molecular formula is C₂₁H₂₂N₂O₂. vedantu.comnih.gov The systematic IUPAC name for strychnine is (4aR,5aS,8aR,13aS,15aS,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one. nih.govfishersci.co.uk The molecule features a keto substituent at the 10-position of the strychnidine (B1242086) core. vedantu.com The molecular weight of strychnine is approximately 334.4 g/mol . vedantu.comnih.gov Strychnine typically appears as colorless, transparent crystals or a white crystalline powder, is odorless, and possesses a distinctly bitter taste. nih.gov
Strychnine phosphate (B84403), the salt form, has a molecular formula of C₂₁H₂₂N₂O₂·H₃O₄P. chemimpex.comncats.io Its molecular weight is reported as approximately 432.41 g/mol . chemimpex.comncats.ioexportersindia.com The formation of the phosphate salt involves the protonation of one of the basic nitrogen atoms in the strychnine molecule. mpg.deresearchgate.net
Crystallographic Studies of Strychnine and its Relevant Derivatives
Crystallographic studies have been instrumental in elucidating the precise three-dimensional structure of strychnine and its various salts. mpg.denih.govresearcher.lifeacs.orgresearchgate.netresearchgate.netrcsb.org X-ray diffraction analyses have provided detailed information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. mpg.deresearchgate.netresearchgate.net For example, crystal structures of strychnine itself have been determined, revealing its complex oligocyclic framework and providing a basis for understanding its rigidity and stereochemistry. mpg.deresearchgate.net Studies on strychnine sulfate (B86663) hydrates have identified multiple crystalline forms, with crystal structures of "pentahydrate" (HyA) and "hexahydrate" (HyF) being determined. acs.orgresearchgate.netacs.org These studies highlight the role of water molecules in stabilizing specific crystal packing arrangements through hydrogen bonding networks involving the strychninium cation and sulfate anions. acs.orgresearchgate.netacs.org Crystallographic data for strychnine salts, including the iodide and nitrate (B79036), have also contributed to the determination of the absolute configuration of the strychninium cation. nih.govresearcher.liferesearchgate.net These investigations collectively provide a robust foundation for understanding the solid-state structures and packing motifs of strychnine and its ionic derivatives.
Receptor Binding and Molecular Interactions of Strychnine Phosphate
Antagonistic Activity of Strychnine (B123637) at Glycine (B1666218) Receptors (GlyRs)
Strychnine functions as a highly potent and selective competitive antagonist at glycine receptors. ucl.ac.ukguidetopharmacology.orgresearchgate.net These receptors are ligand-gated chloride channels that mediate inhibitory neurotransmission, particularly in the spinal cord and brainstem. nih.govresearchgate.net The binding of the inhibitory neurotransmitter glycine to GlyRs opens the channel, allowing chloride ions to enter the neuron, which hyperpolarizes the cell membrane and makes it less likely to fire an action potential. Strychnine competitively blocks the binding of glycine to the receptor, thereby preventing this inhibitory action. guidetopharmacology.org This blockade results in an excitatory state, as motor neurons are more easily activated, leading to the characteristic convulsions associated with strychnine poisoning. guidetopharmacology.org
The specific antagonism of strychnine has made it an invaluable pharmacological tool for researchers to identify, isolate, and study glycine receptors. ucl.ac.ukresearchgate.net The strychnine-sensitive binding sites are a defining characteristic of this class of glycine receptors, distinguishing them from strychnine-insensitive sites found on other receptors like the NMDA subtype of glutamate (B1630785) receptors.
Quantitative Characterization of Strychnine Phosphate (B84403) Binding to Glycine Receptors
Determination of Binding Affinity and Dissociation Constants
The binding of strychnine to glycine receptors is a high-affinity interaction. nih.gov This has been quantified through various binding assays, which have determined the equilibrium dissociation constant (KD), a measure of the concentration of ligand required to occupy half of the available receptors at equilibrium. A lower KD value indicates a higher binding affinity.
Studies using radiolabeled strychnine ([³H]strychnine) have yielded several KD values, which, while consistently in the nanomolar range, show some variation depending on the specific receptor preparation and experimental conditions. For instance, studies on purified glycine receptors from rat spinal cord reported a KD of 9.3 ± 0.6 nM. biorxiv.org Other research has reported values such as 13 nM, 73 ± 13 nM, and as low as 5-15 nM. guidetopharmacology.orgnih.govnih.gov Isothermal titration calorimetry experiments on human homopentameric GlyR determined a KD of 138 ± 55 nM. tandfonline.comtandfonline.com Early studies reported an affinity constant of 0.03 µM (or 30 nM). researchgate.net
Stoichiometry of Ligand-Receptor Interaction
The glycine receptor is a pentameric protein, meaning it is composed of five subunits that form a central ion pore. guidetopharmacology.orged.ac.uk Recent studies have clarified the stoichiometry of both the receptor itself and its interaction with strychnine. Isothermal titration calorimetry results indicate a stoichiometry of one strychnine molecule binding to one pentameric glycine receptor (a 1:5 ratio of ligand to receptor). tandfonline.comtandfonline.com However, kinetic studies suggest a more complex functional interaction, where the unbinding of three strychnine molecules is required before the channel can be activated. nih.gov
The subunit composition of the receptor itself has also been a subject of investigation. While it was previously thought to be 2α:3β or 3α:2β, recent structural data indicates that native heteromeric GlyRs have a surprising 4α:1β stoichiometry. biorxiv.org
Competitive Binding Studies with Endogenous Neurotransmitters
Research confirms that strychnine and the endogenous agonist glycine engage in competitive binding. ucl.ac.uk This means they vie for the same or overlapping binding sites on the receptor. In experimental settings, the presence of glycine can displace bound [³H]strychnine from the receptor. researchgate.net The potency of various amino acids in displacing strychnine correlates well with their ability to mimic the neurophysiological effects of glycine. researchgate.net Besides glycine, other endogenous agonists such as β-alanine and taurine (B1682933) also effectively inhibit the binding of [³H]strychnine. nih.gov In contrast, substances like GABA and serine have minimal effect on strychnine binding. nih.gov
Investigation of Specific Binding Sites on Glycine Receptors
The binding site for strychnine is located on the extracellular domain of the glycine receptor, at the interface between adjacent subunits. guidetopharmacology.orgnih.goved.ac.uk Photoaffinity labeling studies, where [³H]strychnine is irreversibly incorporated into the receptor upon UV illumination, have identified the Mr = 48,000 polypeptide, corresponding to the α subunit, as the primary site of strychnine binding. biorxiv.org
While strychnine and glycine compete for binding, mutagenesis and structural studies suggest they bind to distinct, yet overlapping, sites. ucl.ac.uktandfonline.com This means that while they don't occupy the exact same molecular footprint, the binding of one molecule sterically or allosterically prevents the binding of the other. High-resolution structural models show strychnine lodged in all five potential neurotransmitter binding pockets at the interfaces between subunits, such as the β/α2, α2/β, and α2/α2 interfaces in heteromeric receptors. biorxiv.org
Molecular Recognition Mechanisms at the Receptor Interface
The interaction between strychnine and the glycine receptor is thermodynamically distinct from that of agonists. The binding of antagonists like strychnine is primarily enthalpy-driven, whereas agonist binding is characterized by a significant increase in entropy. nih.govuam.es This suggests that different conformational changes in the receptor are induced by agonists versus antagonists. uam.es
High-resolution cryo-electron microscopy and X-ray crystallography have provided detailed insights into the molecular recognition of strychnine. nih.govpdbj.org When strychnine binds, it induces a conformational change that is different from the one caused by glycine. ucl.ac.uknih.gov Specifically, strychnine binding leads to an expansion of the agonist-binding pocket, driven by an outward movement of a flexible region known as "loop C". nih.govresearchgate.net This initial change promotes a rearrangement at the interface between the extracellular and transmembrane domains, which in turn causes the transmembrane helices to rotate towards the pore axis. nih.govresearchgate.net This rotation effectively occludes the ion conduction pathway, locking the receptor in a closed, non-conducting state. nih.govresearchgate.net This mechanism of antagonist-induced inactivation, involving an expansion of the orthosteric binding site coupled to the closure of the ion pore, provides a structural basis for strychnine's potent antagonistic effects. pdbj.org
Interactions with Other Ligand-Gated Ion Channels (e.g., Acetylcholine (B1216132) Receptors)
While renowned for its potent antagonism at glycine receptors, strychnine also demonstrates significant interactions with other ligand-gated ion channels, most notably acetylcholine receptors (AChRs). plos.org Its activity is not uniform, exhibiting distinct mechanisms and affinities for the two major classes of AChRs: nicotinic (nAChRs) and muscarinic (mAChRs). pnas.orgnih.gov Strychnine's engagement with these receptors is complex, involving competitive antagonism, noncompetitive inhibition, and allosteric modulation, depending on the specific receptor subtype. pnas.orgnih.govnih.gov
Nicotinic Acetylcholine Receptors (nAChRs)
Strychnine acts as a reversible inhibitor of various muscle and neuronal nAChRs. pnas.org In studies using bovine adrenal medullary chromaffin cells, strychnine was found to inhibit the nicotinic stimulation of catecholamine release in a concentration-dependent manner, suggesting it competes with the agonist nicotine (B1678760) at its binding site. nih.gov This inhibitory action was selective for nicotinic stimulation and did not affect responses elicited by other agents like histamine (B1213489) or high potassium concentrations. nih.gov
Further research on nAChRs expressed in Xenopus oocytes revealed that strychnine's inhibitory mechanism is noncompetitive and varies between receptor subtypes. pnas.org For the embryonic muscle-type nAChR (α1β1γδ subtype), strychnine is believed to act allosterically by binding to an external domain, an effect that is independent of voltage. pnas.org In contrast, its inhibition of neuronal nAChRs is voltage-dependent, suggesting it blocks the open receptor-channel complex. pnas.org The potency of strychnine's blocking effect differs across nAChR subtypes, with an order of α1β1γδ > α2β4 > α2β2. pnas.org Interestingly, specific mutations in the channel domain of the neuronal α7 nAChR can convert strychnine from an antagonist into an agonist. nih.govpnas.org
Inhibitory Action of Strychnine on Nicotinic Acetylcholine Receptor Subtypes
Data from studies on nAChRs expressed in Xenopus oocytes at a membrane potential of -60 mV.
| Receptor Subtype | IC₅₀ Value (μM) | Mechanism of Inhibition | Voltage Dependence |
|---|---|---|---|
| α1β1γδ (Muscle) | 7.28 ± 0.42 | Allosteric (presumed) | Independent |
| α2β4 (Neuronal) | 13.71 ± 1.81 | Open channel block | Dependent |
| α2β2 (Neuronal) | 30.62 ± 3.31 | Open channel block | Dependent |
Muscarinic Acetylcholine Receptors (mAChRs)
Strychnine's interaction with mAChRs, which are G protein-coupled receptors rather than ion channels, is characterized by allosteric modulation. nih.govguidetopharmacology.orgguidetopharmacology.org It binds to a site topographically distinct from the orthosteric site where acetylcholine binds. elifesciences.org This allosteric binding alters the receptor's conformation, thereby modulating the affinity and/or efficacy of the primary ligand. nih.gov
Strychnine has been found to have an affinity of approximately 10⁵ M⁻¹ for the unliganded M1, M2, and M4 receptor subtypes, with a 5- to 10-fold weaker affinity for the M3 subtype. nih.gov Its modulatory effects are complex and depend on the specific receptor subtype and the orthosteric ligand present. nih.gov For instance, when interacting with the antagonist N-methylscopolamine, strychnine exhibits positive cooperativity at M2 and M4 receptors, neutral cooperativity at M1, and negative cooperativity at M3 receptors. nih.gov
In relation to the endogenous agonist acetylcholine, strychnine generally acts with negative cooperativity, although the degree is relatively low, particularly at M1 and M4 receptors. nih.govnih.gov Furthermore, in the absence of any agonist, strychnine can itself evoke functional responses, acting as an inverse agonist at M1 and M2 subtypes and displaying agonist-like activity at M2 and M4 receptors by altering cAMP synthesis. semanticscholar.orgpnas.org
Allosteric Interactions of Strychnine with Muscarinic Receptor Subtypes
Summary of cooperative interactions between strychnine and orthosteric ligands at different mAChR subtypes.
| Receptor Subtype | Affinity (vs Unliganded Receptor) | Cooperativity with Acetylcholine | Cooperativity with N-methylscopolamine (Antagonist) |
|---|---|---|---|
| M1 | ~10⁵ M⁻¹ | Negative (low) | Neutral |
| M2 | ~10⁵ M⁻¹ | Negative | Positive |
| M3 | Lower (~10⁴ M⁻¹) | Negative | Negative |
| M4 | ~10⁵ M⁻¹ | Negative (low) | Positive |
Neurobiological Mechanisms of Action at the Cellular and Subcellular Levels
Effects of Strychnine (B123637) Phosphate (B84403) on Synaptic Transmission Pathways
Strychnine phosphate profoundly impacts synaptic transmission by antagonizing inhibitory neurotransmitter systems. Its primary target is the glycine (B1666218) receptor, a key mediator of inhibitory signaling in the spinal cord and brainstem. By blocking glycine receptors, this compound disrupts the normal inhibitory tone, leading to a state of heightened neuronal excitability. This blockade effectively reduces the influx of chloride ions into postsynaptic neurons, which is typically mediated by glycine binding to its receptor. Consequently, the membrane potential of these neurons becomes less hyperpolarized, making them more susceptible to excitation by excitatory neurotransmitters. Research has indicated that strychnine can also influence excitatory neurotransmitter release in certain developmental contexts, such as in the visual cortex, where it reduced the frequency of miniature excitatory postsynaptic currents (mEPSCs). This suggests a complex role in modulating neuronal output beyond simple postsynaptic inhibition.
Modulation of Neuronal Excitability via Glycine Receptor Blockade
The hallmark of this compound's action is its potent antagonism of glycine receptors, which are ligand-gated chloride channels. Glycine, an inhibitory neurotransmitter, typically opens these channels, allowing chloride ions to flow into the neuron, thereby hyperpolarizing the cell membrane and reducing the likelihood of an action potential. This compound binds to these glycine receptors, preventing glycine from binding and activating the channel. This blockade leads to a significant increase in neuronal excitability, particularly in motor neurons of the spinal cord. The loss of inhibitory control allows for excessive and uncontrolled firing of motor neurons, resulting in spastic muscle contractions and convulsions.
Role of this compound in Studying Glycine Receptor Function and Dynamics
Due to its specific and potent antagonism of glycine receptors, this compound serves as an invaluable research tool in neuroscience. Researchers utilize strychnine to probe the function, distribution, and dynamics of glycine receptors within the central nervous system. For instance, studies have employed strychnine to investigate how long-term inhibition of glycine receptor activity affects receptor clustering and trafficking. One study found that chronic strychnine treatment led to the disappearance of glycine receptors from synapses by promoting their sequestration in a non-endocytic compartment, rather than accelerating their degradation. This highlights strychnine's utility in dissecting the complex lifecycle and localization mechanisms of these critical receptors. Furthermore, strychnine binding studies have helped to map the distribution of glycine receptors across different brain regions, correlating with endogenous glycine concentrations.
Molecular Mechanisms of Ion Channel Gating and Modulation by Strychnine
Strychnine interacts with the glycine receptor at a site distinct from the glycine binding site, acting as a competitive antagonist. This interaction allosterically modulates the ion channel's gating properties. While glycine binding opens the chloride channel, strychnine binding prevents this conformational change, effectively locking the channel in a closed or non-conducting state. The binding affinity of strychnine to the glycine receptor is high, with reported dissociation constants in the nanomolar range. The precise molecular details of how strychnine binding alters the receptor's conformation to inhibit channel opening are areas of ongoing research, but it is understood to involve specific interactions with the receptor's protein subunits, particularly within the ion channel pore region.
Investigation of Subcellular Localization of Strychnine Binding Sites
Studies employing radiolabeled strychnine ([³H]strychnine) have been crucial in determining the subcellular localization of strychnine binding sites. These investigations have consistently shown that strychnine binding is most pronounced in synaptic-membrane fractions of the spinal cord. This localization strongly supports the hypothesis that strychnine's primary target is the postsynaptic glycine receptor. Further research has indicated that strychnine binding sites are associated with the N-terminal domain of the glycine receptor α subunit. While predominantly found at postsynaptic sites, some research suggests strychnine may also interact with other ion channels, potentially at different subcellular locations, especially at higher concentrations.
Influence of Strychnine on Enzyme Systems Involved in Neurotransmitter Metabolism
While strychnine's primary action is on glycine receptors, its broader neurotoxic effects have prompted investigations into its influence on enzyme systems involved in neurotransmitter metabolism. Strychnine is metabolized by hepatic microsomal enzymes, requiring NADPH and oxygen. However, direct evidence detailing this compound's specific modulation of enzymes responsible for the synthesis, degradation, or reuptake of neurotransmitters like serotonin, dopamine, or norepinephrine (B1679862) is less extensively documented in the context of its primary neurobiological actions. Some studies have explored its interaction with various enzyme systems, but the focus remains overwhelmingly on its direct antagonism of glycine receptors.
Structure Activity Relationship Sar Studies of Strychnine and Its Derivatives
Identification of Essential Structural Features for Glycine (B1666218) Receptor Antagonism
Research into the SAR of strychnine (B123637) has identified specific structural elements crucial for its potent antagonistic activity at glycine receptors. The lactam moiety and the C(21)=C(22) double bond within the strychnine molecule have been pinpointed as essential features for high antagonistic potency. researchgate.netnih.gov Furthermore, the integrity of the G cycle ring structure is vital for strychnine's binding to the glycine receptor and its antagonist properties; modifications or opening of this ring, as seen in protostrychnine, significantly reduce its interaction efficacy. nih.gov General characteristics of effective glycine receptor antagonists, including strychnine, often involve a planar conformation with restricted flexibility and specific functional groups positioned relative to an alpha-amino acid-like core. umich.edu
Analysis of Key Molecular Motifs Critical for Ligand-Receptor Interaction
The molecular motifs that facilitate strychnine's interaction with glycine receptors are intrinsically linked to its core structure. The aforementioned lactam moiety and the C(21)=C(22) double bond are key contributors to its binding affinity and antagonistic function. researchgate.netnih.gov The G cycle ring is also a critical component, as its presence is necessary for effective binding. nih.gov At the receptor level, conserved cysteine loops within the extracellular domain of glycine receptor subunits are defining features of ligand-gated ion channels and are involved in the principal glycine-binding domain. psu.edu Studies on zinc potentiation at glycine receptors suggest that the cation binds to a site on the extracellular face of the GlyR alpha subunit and interacts with the Cys loop , a region essential for receptor gating. nih.gov These findings highlight the intricate interplay between specific structural elements of strychnine and the extracellular domains of glycine receptors.
Systematic Chemical Modifications and Their Impact on Receptor Affinity and Selectivity
Systematic chemical modifications of the strychnine scaffold have been employed to probe its SAR and to develop derivatives with altered pharmacological profiles. Synthesis of various strychnine derivatives, including neostrychnine, strychnidine (B1242086), isostrychnine (B1248549), and hydrogenated analogs, has allowed for the evaluation of their antagonistic activities at human α1 and α1β glycine receptors. Isostrychnine, for instance, demonstrated a notable pharmacological profile, exhibiting an IC50 value of 1.6 μM at α1 glycine receptors with a 3.7-fold preference for the α1 subtype over the α1β subtype. researchgate.netnih.gov
Further explorations involve creating bivalent ligands by linking two strychnine pharmacophores. For example, compounds where strychnine units are connected via C-2 by amide spacers of varying lengths have been synthesized. One such compound, with a 57-atom spacer, showed potential for bridging homomeric α1 GlyRs through simultaneous occupation of adjacent binding sites, exhibiting high binding affinity and antagonist potency. acs.org Modifications to the strychnine structure can significantly alter its binding affinity to glycine receptors, potentially leading to compounds with modified physiological effects. ontosight.ai Additionally, the development of cell-impermeant strychnine derivatives has shown that while preserving key structural motifs essential for receptor binding, the compound retains its biological activity, suggesting that modifications near the core interacting center can abolish effects. nih.govfrontiersin.org
Table 1: Strychnine Derivatives and Glycine Receptor Antagonism
| Derivative | Glycine Receptor Subtype | IC50 (μM) | Selectivity (α1/α1β) | Reference(s) |
| Strychnine | α1 | ~0.5 | Not specified | researchgate.netnih.gov |
| Isostrychnine | α1 | 1.6 | 3.7-fold | researchgate.netnih.gov |
| Protostrychnine | Glycine Receptor | Weak interaction (>1 µM) | Not specified | nih.gov |
Comparative SAR of Strychnine Analogs and Synthetic Derivatives
Comparative SAR studies have elucidated the importance of specific structural features by examining the activity of various strychnine analogs and synthetic derivatives. The comparison of nine synthesized strychnine derivatives revealed that isostrychnine possessed the most favorable pharmacological profile, acting as a potent antagonist at α1 glycine receptors. researchgate.netnih.gov A comparison between strychnine and protostrychnine, which differs by a ring opening, highlighted the critical role of the intact G cycle ring structure for effective glycine receptor interaction and antagonism. nih.gov
Synthetic derivatives, such as bivalent strychnine analogs with varying linker lengths, have also been compared. Compound 11a, featuring a 57-atom spacer, demonstrated significant binding affinity and antagonist potency, suggesting that the strategic placement of multiple pharmacophores can enhance interaction with glycine receptors. acs.org In studies of cytoprotective effects, strychnine and bicuculline (B1666979) were found to protect renal proximal tubules from cell death induced by mitochondrial inhibitors. While both compounds exhibited cytoprotective properties, they acted at a common site that differed in potency and agonist/antagonist characteristics compared to the neuronal strychnine-sensitive glycine receptor. In this context, strychnine was equipotent to glycine, with an EC50 of 0.4 mM. nih.gov
Relationship between Structural Alterations and Cytoprotective Effects of Strychnine Derivatives
Strychnine and certain of its derivatives exhibit cytoprotective effects, particularly against cell injury caused by ATP depletion. Research has shown that cell-impermeant strychnine derivatives, such as a strychnine-fluorescein conjugate (SF), retain their protective properties. nih.govfrontiersin.org This suggests that the molecular targets mediating these cytoprotective effects are located on the outer surface of plasma membranes, rather than intracellularly. nih.gov
Crucially, chemical modifications that block key structural motifs within the active site of strychnine lead to a loss of protective effect in these derivatives, underscoring the specificity of strychnine-related interactions for cytoprotection. nih.gov In studies involving renal proximal tubules, strychnine itself demonstrated cytoprotective activity, acting as an agonist with an EC50 of 0.4 mM, similar to glycine. nih.gov These findings imply that while strychnine is a known antagonist at neuronal glycine receptors, its derivatives might engage with related or distinct molecular targets on cell surfaces to confer protection against cellular damage.
Development of Strychnine Phosphate Derivatives for Research Applications
Design and Synthesis of Novel Strychnine (B123637) Analogs for Mechanistic Probes
The intricate molecular architecture of strychnine provides a robust foundation for creating novel analogs designed as mechanistic probes. These synthetic efforts are driven by the need for molecules that can selectively interact with specific biological targets, thereby illuminating cellular pathways and receptor functions. A primary area of investigation has been the strychnine-sensitive glycine (B1666218) receptor (GlyR), a crucial component of inhibitory neurotransmission in the central nervous system. Researchers have synthesized various strychnine derivatives, such as isostrychnine (B1248549), neostrychnine, and others, to detail their interactions with GlyRs. These studies often involve evaluating structure-activity relationships (SARs) to understand how specific chemical modifications influence binding affinity and selectivity for receptor subtypes researchgate.netquora.com. For instance, the synthesis of 11-amino and amido strychnine derivatives has been instrumental in detailing the interaction of strychnine with its receptor targets researchgate.net. By incorporating labels or altering functional groups, these analogs can be used to visualize receptor binding, quantify receptor occupancy, or probe the kinetic properties of receptor activation and desensitization, making them indispensable tools for mechanistic studies researchgate.netscience.gov.
Table 1: Selected Strychnine Analogs and Their Receptor Interactions
| Strychnine Analog | Key Modification / Characteristic | Primary Target Receptor | Reported Activity / Affinity (Example) | Reference |
| Isostrychnine | Structural isomer of strychnine | Glycine Receptors (GlyRs) | Potent antagonist; best pharmacological profile among tested analogs | quora.com |
| Neostrychnine | Derivative | Glycine Receptors (GlyRs) | Antagonist | quora.com |
| 11-Aminostrychnine | Amino group at position 11 | Glycine Receptors (GlyRs) | Used to detail interaction site | researchgate.net |
| N-(Strychnine-11-yl)propionamide | Amide derivative at position 11 | Glycine Receptors (GlyRs) | Used to detail interaction site | researchgate.net |
| (Nor)tropeine (di)esters | Ester modifications of tropine/nortropine | Glycine Receptors (GlyRs) | Displaced [³H]strychnine binding with nano- or micromolar potencies | science.gov |
Strategies for Creating Cell-Impermeant Strychnine Derivatives to Isolate Extracellular Targets
A critical strategy in developing precise research tools involves creating strychnine derivatives that are impermeable to cell membranes. The rationale behind developing cell-impermeant analogs is to restrict the molecule's action to targets located on the cell surface or within the extracellular environment. This approach is vital for isolating and studying extracellular receptors or signaling molecules without interference from intracellular effects, which can complicate experimental interpretations. By chemically modifying the strychnine scaffold to include charged moieties or bulky substituents, researchers can effectively block cellular uptake, thereby ensuring that observed effects are attributable solely to interactions with extracellular components. The development of such impermeant derivatives has been explored, for instance, in the context of glycine cytoprotection, suggesting their utility in understanding cell surface-mediated protective mechanisms epa.gov. These specialized derivatives allow for the focused investigation of cell surface biology and signaling pathways that are initiated or modulated from outside the cell.
Exploration of Derivatives with Modulated Pharmacological Profiles for Specific Research Questions
The versatility of the strychnine scaffold allows for the modulation of its pharmacological profile to address specific research questions. By altering the chemical structure, derivatives can be engineered to exhibit varying degrees of selectivity, potency, and efficacy towards different receptor subtypes or signaling pathways. For example, strychnine and its derivatives are known to interact with a range of receptors beyond GlyRs, including nicotinic acetylcholine (B1216132) receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs) researchgate.netresearchgate.net. Derivatives can be designed to act as selective antagonists for specific receptor subtypes, enabling researchers to dissect the contribution of particular receptors to complex physiological processes. Furthermore, some strychnine analogs have demonstrated allosteric modulatory effects on muscarinic acetylcholine receptors, influencing receptor function in a way that is distinct from direct activation or blockade researchgate.net. This fine-tuning of pharmacological properties allows researchers to create bespoke chemical probes tailored to investigate specific aspects of neurotransmission, cellular excitability, and even potential therapeutic targets in areas like neuroscience and anti-plasmodial research researchgate.netresearchgate.net.
Applications of Synthetic Biology and Chemical Engineering to Generate Strychnine Scaffolds for Derivative Synthesis
The advancement of synthetic biology and chemical engineering offers powerful new avenues for generating the strychnine scaffold and its precursors, thereby facilitating the synthesis of a broader array of derivatives. Recent breakthroughs in deciphering the complex biosynthetic pathway of strychnine in plants, such as Strychnos nux-vomica, have revealed the specific enzymes and chemical steps involved researchgate.netresearchgate.net. Understanding this natural pathway provides a blueprint for engineering microbial or plant cell systems to produce strychnine or key intermediates through metabolic engineering. This bio-based approach can offer more sustainable and potentially scalable methods for obtaining the strychnine scaffold compared to traditional multi-step chemical synthesis. Chemical engineering principles can further be applied to optimize synthetic routes, improve yields, and develop efficient processes for the large-scale production of strychnine precursors or derivatives. The discovery that the final step in strychnine biosynthesis—the conversion of prestrychnine to strychnine—may occur spontaneously under acidic conditions, rather than solely via enzymatic action, adds another layer of complexity and potential for novel synthetic strategies researchgate.net. These interdisciplinary approaches are crucial for providing access to diverse strychnine scaffolds, which are essential starting points for creating the specialized derivatives needed for advanced research applications.
Compound Name List:
Strychnine
Strychnine phosphate (B84403)
Isostrychnine
Neostrychnine
21,22-dihydro-21-hydroxy-22-oxo-strychnine
11-Aminostrychnine
N-(Strychnine-11-yl)propionamide
(Nor)tropeine (di)esters
Pre-strychnine
Wieland-Gumlich aldehyde
Advanced Analytical Methodologies for Strychnine Phosphate
Chromatographic Techniques for Detection and Quantification
Chromatographic methods are foundational for separating, identifying, and quantifying strychnine (B123637) phosphate (B84403) due to their high selectivity and sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely utilized technique for the analysis of strychnine, offering both qualitative identification and quantitative measurement. The process typically involves sample preparation, such as solid-phase extraction (SPE), followed by chromatographic separation and mass spectrometric detection.
Several studies have reported the performance of GC-MS methods for strychnine. For instance, a method employing SPE with a Bond Elut Certify cartridge demonstrated a limit of detection (LOD) of 0.02 mg/L and a limit of quantitation (LOQ) of 0.07 mg/L in blood samples, with a linear range from 0.05 to 10 mg/L (r²=0.999) yakhak.org. Another GC-MS analysis reported an LOD of 0.5 ng/mL in blood and an LOQ of 5 ng/mL nih.gov. More advanced GC-EI-MS methods have achieved even lower detection limits, with an LOD of 0.03 µg/mL and an LOQ of 0.10 µg/mL, exhibiting good linearity and accuracy within ±10% bias nih.gov. GC-MS/MS has also been employed for enhanced confirmation, achieving LODs as low as 0.8 µg/L and LOQs of 2.7 µg/L within a linear range up to 1000.0 µg/L researchgate.net.
Table 1: GC-MS Parameters for Strychnine Detection
| Method | Column | LOD | LOQ | Linear Range | Recovery (%) | Precision (CV %) | Reference |
| GC-MS yakhak.org | Not specified (SPE used) | 0.02 mg/L | 0.07 mg/L | 0.05-10 mg/L (r²=0.999) | ~90% (for SPE) | Intraday: 1.2-6.4% | yakhak.org |
| GC-MS-MS researchgate.net | Not specified | 0.8 µg/L | 2.7 µg/L | 2.7–1000.0 µg/L (R² = 0.9978) | 93.8-99.8% | Not specified | researchgate.net |
| GC-SID asme.org | Not specified | ~50 pg (on column) | Not specified | 62.5-1000 pg (on column) | ~90% | Not specified | asme.org |
| GC-MS nih.gov | Not specified | 0.5 ng/mL (blood) | 5 ng/mL (blood) | Not specified | Not specified | Not specified | nih.gov |
| GC-EI-MS nih.gov | Not specified (SPE used) | 0.03 µg/mL | 0.10 µg/mL | LOQ to 2.5 µg/mL (R²=0.9994) | 90.7% | 5.63-8.50% | nih.gov |
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
HPLC and its hyphenated technique, LC-MS/MS, are highly versatile for strychnine phosphate analysis, offering excellent separation capabilities and sensitive detection. HPLC methods commonly employ reversed-phase columns, such as C18, with mobile phases consisting of mixtures of organic solvents (e.g., acetonitrile, methanol) and aqueous buffers nih.govajrconline.orgnih.govwho.int. UV detection, typically at wavelengths around 254 nm or 260 nm, is frequently used for quantification nih.govajrconline.orgnih.govwho.int. For instance, an RP-HPLC method using a C18 column with an acetonitrile/phosphate buffer mobile phase achieved optimal separation and was validated for a concentration range of 1-6 µg/mL wisdomlib.org. Another RP-HPLC method resolved strychnine and brucine (B1667951) in 6.263 and 4.987 minutes, respectively, using an acetonitrile:phosphate buffer (15:85 v/v) mobile phase and UV detection at 264 nm ajrconline.org.
LC-MS/MS provides enhanced sensitivity and selectivity, making it invaluable for complex matrices like biological fluids and tissues. Methods utilizing LC-MS/MS with ESI or APCI ionization sources have reported LODs in the nanogram per milliliter or nanogram per gram range nih.govcapes.gov.brnih.govpsu.edu. For example, an LC-MS/MS method with a ZORBAX Eclipse XDB-C18 column achieved a linear range of 0.510–306.3 ng/mL for strychnine, with intra- and inter-day precisions below 14.9% nih.gov. Similarly, an LC-MS/MS method for formaldehyde-fixed tissues reported LODs of 0.06 ng/g for strychnine in nephritic tissues and 0.3 ng/g in hepatic tissues, with recoveries exceeding 74.5% nih.gov.
Table 2: HPLC/LC-MS/MS Parameters for Strychnine Detection
| Method | Column | Mobile Phase / Elution | Detection | LOD | LOQ | Linear Range | Recovery (%) | Precision (CV %) | Reference |
| HPLC nih.gov | C18 (30 cm x 4 mm id) | 0.005M Phosphate buffer-methanol (60+40) | UV @ 254 nm | 5 ng | Not specified | Not specified | 93.9 ± 3.5% | Not specified | nih.gov |
| RP-HPLC wisdomlib.org | C18 | Acetonitrile/pH 3.6 phosphate buffer | UV | Not specified | Not specified | 1-6 µg/mL | Not specified | 1.9844% (RSD) | wisdomlib.org |
| RP-HPLC ajrconline.org | Phenomenex C-18 ODS (250 mm x 4.6 mm ID, 5 µm) | Acetonitrile: phosphate buffer (15:85 v/v) | UV @ 264 nm | Not specified | Not specified | 20-120 µg/mL | Not specified | Not specified | ajrconline.org |
| HPLC-UV nih.gov | Xterra RP-18 | Gradient acetonitrile/ammonium (B1175870) bicarbonate buffer (pH 9.8) | UV @ 260 nm | Not specified | Not specified | Not specified | 75.7-78.2% (milk) | <20% (RSD) | nih.gov |
| HPLC who.int | Phenomenex-ODS (250mm x 46mm x 5µm) | Methanol, water, diethyl amine (55:45:0.2v/v) | UV @ 260 nm | Not specified | Not specified | Not specified | Not specified | Not specified | who.int |
| LC-MS/MS nih.gov | ZORBAX Eclipse XDB-C18 | Gradient methanol/10mM ammonium acetate (B1210297) (pH 4.0) | ESI, MRM | Not specified | Not specified | 0.510–306.3 ng/mL | Not specified | <14.9% | nih.gov |
| LC-MS/MS capes.gov.br | Not specified | APCI | Not specified | Not specified | Not specified | 1–100 ng/mL | Not specified | Not specified | capes.gov.br |
| LC-ESI-ITMS oup.com | Not specified | ESI, Full Scan | Not specified | 0.008 mg/mL | Not specified | 0.020-8.0 mg/mL | 88.3% | Not specified | oup.com |
| LC-MS/MS nih.gov | SB-C18 | 0.1% formic acid : 0.1% formic acid-acetonitrile (75:25) | ESI, MRM | 0.06 ng/g (nephritic) | Not specified | 0.002-2.0 µg/g | >74.5% | <8.2% | nih.gov |
| HPLC–ESI/MS psu.edu | Not specified | ESI | Not specified | Not specified | Not specified | 0.2–14.0 μg/mL (R²=0.9996) | Not specified | Not specified | psu.edu |
Development and Application of Molecularly Imprinted Polymers (MIPs) for Selective Recognition
Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered with specific binding sites complementary to a target molecule, offering high selectivity and affinity. For strychnine, MIPs have been developed using various polymerization techniques and monomers. For example, monolithic MIPs (mMIPs) synthesized via in-situ polymerization using methacrylic acid (MAA) as the functional monomer and ethylene (B1197577) glycol dimethacrylate (EGDMA) as the cross-linking agent have shown specific recognition capabilities for strychnine researchgate.netresearchgate.net. When applied in packed column chromatography, these mMIPs, prepared via precipitation polymerization, exhibited a retention factor of 220 and an imprinting factor of 58 researchgate.net. More recently, MIPs combined with carbon dots (CDs) and gold nanocages (AuNCs) have been developed for ultra-sensitive fluorescent detection of strychnine, achieving an LOD as low as 1 ng/mL rsc.org.
Table 3: MIPs for Strychnine Recognition
| MIP Type / Synthesis | Template | Functional Monomer | Cross-linker | Porogen | Initiator | Application | Key Recognition Parameter / LOD | Reference |
| Monolithic MIP (mMIP) researchgate.netresearchgate.net | Strychnine | MAA | EGDMA | Toluene, Dodecanol | AIBN | Chromatography, Sensing | RF: 220, IF: 58; LOD: 4.9 ng | researchgate.netresearchgate.net |
| MIPs-CDs@AuNCs rsc.org | Strychnine | Not specified | Not specified | Not specified | Not specified | Fluorescent sensing | LOD: 1 ng/mL | rsc.org |
Spectroscopic Characterization Methods (e.g., ¹H-NMR, FTIR) for this compound and its Derivatives
Spectroscopic techniques are essential for confirming the structure and purity of this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR, provides detailed information about the molecular structure by analyzing the chemical environment of hydrogen atoms. Low-field NMR (e.g., 1 Tesla benchtop spectrometers) has been demonstrated as a viable tool for elucidating the structure of strychnine and identifying its various salts (e.g., hemisulphate, hydrochloride) by analyzing chemical shift signatures researchgate.netrsc.org. ¹H-NMR has also been employed for quantitative analysis (Q-NMR) of strychnine in plant extracts, offering advantages such as direct quantification from crude extracts and significant time savings compared to chromatographic methods nih.govresearchgate.net.
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify functional groups present in this compound and its derivatives. FTIR analysis, often performed using KBr pellets, reveals characteristic absorption bands corresponding to specific chemical bonds. For instance, FTIR spectra can identify functional groups like O-H, C-H, and C=C bonds, providing a molecular fingerprint for the compound nih.govpowertechjournal.comrsc.org.
Table 4: Spectroscopic Characterization of Strychnine
| Method | Instrument / Conditions | Sample Preparation | Key Observations / Data | Reference |
| ¹H-NMR | Bruker AVANCE III HD 400 MHz, CDCl₃ | Dissolved in CDCl₃ | Chemical shifts relative to TMS | nih.gov |
| ¹H-NMR | 1-T benchtop NMR | Not specified | Elucidation of structure and counterions (salts) | researchgate.netrsc.org |
| ¹H-NMR | Not specified | Not specified | Used for quantitative analysis (Q-NMR) of strychnine in plant material | nih.govresearchgate.net |
| ¹H-NMR | 500 MHz, DMSO-d₆ | Not specified | Specific chemical shifts reported for pyridine (B92270) derivatives | mdpi.com |
| FTIR | Nicolet 6700, KBr pellets | KBr pellets | Spectra in 4000–400 cm⁻¹ range; characteristic peaks for functional groups | nih.gov |
| FTIR | Perkin Elmer Spectrum FTIR | KBr pellets | Used for characterization of derivatives | jpionline.org |
| FTIR | 850 spectrophotometers | Not specified | Spectra of AuNCs, CDs@AuNCs, strychnine | rsc.org |
Radioligand Binding Assays for Receptor Quantitation and Ligand Displacement Studies
Strychnine is a well-established high-affinity antagonist of glycine (B1666218) receptors (GlyRs), which are ionotropic receptors mediating inhibitory neurotransmission in the central nervous system nih.govwikipedia.orgsigmaaldrich.com. Radioligand binding assays using radiolabeled strychnine, such as [³H]strychnine, are instrumental in quantifying these receptors and studying ligand-receptor interactions nih.govpnas.orgresearchgate.net. These assays involve incubating membrane fractions containing the receptors with the radioligand and then measuring the bound radioactivity. Strychnine exhibits a high affinity for GlyRs, with reported affinity constants (Ki) around 0.03 μM pnas.orgresearchgate.net. These binding studies are crucial for understanding the mechanism of action of strychnine and for characterizing novel compounds that interact with GlyRs.
Table 5: Radioligand Binding Assay Data for Glycine Receptors
| Receptor Type | Ligand | Binding Assay Type | Affinity Constant (Ki/Kd) | Reference |
| Glycine Receptors (GlyRs) | [³H]Strychnine | Radioligand binding studies | Strychnine: 0.03 μM | pnas.orgresearchgate.net |
| Glycine Receptors (GlyRs) | [³H]Strychnine | Radioligand binding studies | Strychnine: 0.03 μM; Glycine: 10 μM | pnas.orgresearchgate.net |
Electrochemical Methods and Capillary Electrophoresis in Strychnine Research
Electrochemical Methods offer sensitive and rapid detection of strychnine. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) using modified electrodes, like those incorporating carbon nanotubes (CNTs) or glassy carbon (GC), have been developed tandfonline.comsci-hub.senih.govmdpi.comresearchgate.net. For example, carbon-paste electrodes modified with multi-walled carbon nanotubes (CNT/CPE) have been used for the simultaneous determination of strychnine and brucine, with LODs for strychnine reported at 0.43 µm nih.gov. Electrochemical sensors based on glassy carbon electrodes have shown strychnine to be electroactive, exhibiting an oxidation peak at 1008 mV at pH 7 mdpi.comresearchgate.net. These methods often provide good precision and recovery rates, with intra-day precision as low as 2.32% and average recoveries around 92% mdpi.comresearchgate.net.
Capillary Electrophoresis (CE) techniques, including those coupled with field-amplified sample stacking (FASS) or micelle-stacked sample (MSS) preconcentration, provide sensitive and rapid analysis of strychnine tandfonline.comnih.govresearchgate.netfrontiersin.orgnih.gov. FASS methods have achieved LODs for strychnine as low as 1.0 ng/mL nih.govresearchgate.net and 2.00 ng/mL nih.gov, with efficient separations completed within minutes nih.gov. CE coupled with chemiluminescence (CL) detection has also demonstrated very low detection limits for alkaloids, in the order of 10⁻⁹ M frontiersin.org. These CE techniques are valuable for analyzing strychnine in complex biological and herbal matrices, offering high sensitivity and reduced analysis times.
Table 6: Electrochemical and CE Parameters for Strychnine Analysis
| Method | Electrode / CE Conditions | Detection Limit | Linear Range | Recovery (%) | Precision (CV %) | Reference |
| Electrochemical (CNT/CPE) nih.gov | CNT/CPE | Strychnine: 0.43 µm | Strychnine: 50-1000 µm | Not specified | Not specified | nih.gov |
| Electrochemical (GC) mdpi.comresearchgate.net | Glassy Carbon Electrode (GC) | Not specified | Not specified | ~92% (STN-MIP) | Inter-day: 11.5%, Intra-day: 2.32% | mdpi.comresearchgate.net |
| CE-FASS nih.gov | Not specified | Strychnine: 1.0 ng/mL | Not specified | 105.1% | Not specified | nih.gov |
| CE-FASS researchgate.net | Optimal buffer: 20 mmol/L ammonium acetate + 0.2 mol/L acetic acid (pH 3.64), 25 kV | Strychnine: 1.0 ng/mL | 5–100 µg/mL | 102.96% | Not specified | researchgate.net |
| CE-FASS nih.gov | Not specified | Strychnine: 2.00 ng/mL | 8.00-2.56 x 10² ng/mL | >79.6% | <4.9% | nih.gov |
| CE-MSS frontiersin.org | Not specified | 10⁻⁹ M | Not specified | Not specified | Not specified | frontiersin.org |
Compound List
this compound
Strychnine
Brucine
Strychnine N-oxide
Brucine N-oxide
Dextromethorphan
Glycine
Methacrylic acid (MAA)
Ethylene glycol dimethacrylate (EGDMA)
2,2'-azobisisobutyronitrile (AIBN)
Carbon nanotubes (CNTs)
Carbon paste electrode (CPE)
Glassy carbon electrode (GC)
Gold nanocage (AuNCs)
Carbon dots (CDs)
[³H]Strychnine
Computational Chemistry and Molecular Modeling of Strychnine Phosphate Interactions
Molecular Docking Simulations to Predict Ligand-Receptor Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. chemrxiv.org This method is instrumental in understanding the binding modes of strychnine (B123637) with its target receptors.
Research has employed molecular docking to explore the interactions between strychnine-related compounds and potential protein targets. researchgate.net For instance, docking simulations have been performed using software like Autodock Vina to elucidate the binding of strychnine's active compounds to target proteins. researchgate.netnih.gov One such study identified the muscarinic acetylcholine (B1216132) receptor M1 (CHRM1) as a key potential target in strychnine toxicity. researchgate.netnih.gov Docking results indicated that while some co-crystalized ligands did not form hydrogen bonds with CHRM1, related compounds showed significant binding affinity. nih.gov
Another study focused on the bioactive compounds from the Strychnos nux-vomica tree, the source of strychnine, and their interaction with the protein kinase AKT1. uad.ac.id This research used molecular docking to analyze the binding at both active and allosteric sites, revealing that compounds like brucine (B1667951) (a structurally similar alkaloid) exhibited strong binding energies, suggesting potential inhibitory activity. uad.ac.id
The crystal structure of strychnine in a complex with the Aplysia californica acetylcholine-binding protein (AChBP), a homolog of nicotinic receptors, provides a detailed view of its binding mode. plos.orgwikipedia.org These structures show strychnine occupying the ligand-binding pockets, with some sites containing a single strychnine molecule while another, at the interface between two pentamers, holds two strychnine molecules. plos.org This dual occupancy demonstrates the complexity of strychnine's binding, which can induce conformational changes in the receptor, such as an outward movement of the C-loop. plos.org
Table 1: Molecular Docking Binding Energies of Strychnine-Related Compounds with Protein Targets This table presents binding energy values from molecular docking simulations, indicating the predicted affinity of a ligand for a protein target. Lower energy values typically suggest stronger binding.
| Compound | Protein Target | Binding Energy | Docking Software/Method | Source |
|---|---|---|---|---|
| (S)-stylopine | CHRM1 | -8.5 kcal/mol | Autodock Vina | nih.gov |
| Brucine | AKT1 (Active Site) | -10.83 kJ/mol | Not Specified | uad.ac.id |
Analysis of Intermolecular Forces (e.g., ionic interactions, hydrogen bonding) in Binding Events
The stability of the ligand-receptor complex is governed by a variety of intermolecular forces. For strychnine, these include ionic interactions, hydrogen bonds, and hydrophobic interactions. As strychnine is a basic compound, it is protonated in physiological conditions, forming the strychninium cation, which readily participates in ionic interactions. researchgate.net
Studies on molecularly imprinted polymers designed to recognize strychnine suggest that the primary forces involved are ionic interactions between the protonated amine of the strychnine molecule and carboxyl groups on the polymer. researchgate.net Furthermore, hydrogen bonds are proposed to form between the carbonyl and ether groups of strychnine and the functional monomers of the polymer. researchgate.net
In biological systems, these forces are critical for receptor binding. The crystal structure of the AChBP-strychnine complex reveals a key hydrogen bond between a nitrogen atom of strychnine and the main-chain carbonyl of a tryptophan residue (W145) in the binding pocket. plos.org This specific interaction is a major anchor for the ligand.
Table 2: Key Intermolecular Forces in Strychnine Binding This table summarizes the types of intermolecular forces observed in strychnine's interactions with various molecules and receptors, as identified through computational and crystallographic studies.
| Interacting Groups on Strychnine | Interacting Partner | Type of Force | Source |
|---|---|---|---|
| Protonated Amine (N+) | Carboxyl Group (COO-) | Ionic Interaction | researchgate.net |
| Nitrogen Atom | Tryptophan Carbonyl (W145 in AChBP) | Hydrogen Bond | plos.org |
| N19 Atom | Carboxylic Acid (-COOH) | Hydrogen Bond / Ionic Interaction | nih.gov |
| Carbonyl and Ether Groups | Functional Monomers | Hydrogen Bond | researchgate.net |
| Strychninium Cation | Phosphate (B84403)/Sulfate (B86663) Anions | Ionic N—H⁺⋯O⁻ Bonds, C—H⋯O Hydrogen Bonds | researchgate.net |
Simulation of Molecular Permeability and Interactions with Biological Membranes
Molecular dynamics (MD) simulations are a key computational method for studying how molecules like strychnine permeate biological membranes. ulisboa.ptbiorxiv.org These simulations can model the complex process of a molecule moving from an aqueous environment, partitioning into the lipid bilayer, and crossing to the other side. nih.gov Techniques such as replica-exchange umbrella sampling are often used to calculate the potential of mean force (PMF), or free energy profile, which describes the energy barriers a molecule must overcome to permeate the membrane. chemrxiv.org
A study investigating the skin permeability of strychnine and its ion-pair compounds used molecular simulations to understand the transdermal process. nih.gov In these simulations, the complex environment of the skin's intercellular lipid matrix was represented by models containing ceramide, cholesterol, and free fatty acids. nih.gov The results showed that forming ion-pairs with fatty acids significantly enhanced the permeation fluxes of strychnine across skin. nih.gov For example, the ion-pair with capric acid (C10) showed the most significant increase in permeation. nih.gov This suggests that modifying the physicochemical properties of strychnine can greatly influence its ability to cross biological barriers.
While specific simulations of strychnine phosphate permeability are not widely published, the principles derived from these studies are applicable. The simulations would model the strychninium cation and the phosphate anion interacting with the polar head groups and hydrophobic tails of the lipid bilayer. The energy profile would reveal barriers to permeation, which are typically highest in the hydrophobic core of the membrane. ulisboa.pt
Table 3: In Vitro Skin Permeation of Strychnine and Its Ion-Pair Compounds This table presents data on the cumulative amount and flux of strychnine and its ion-pair compounds permeating through porcine skin over 24 hours, demonstrating the effect of ion-pairing on membrane permeability.
| Compound | 24h Cumulative Amount (Q24h, µg/cm²) | Permeation Flux (Jss, µg/cm²/h) | Source |
|---|---|---|---|
| Strychnine (Str) | 101.24 ± 50.95 | 5.08 ± 2.39 | nih.gov |
| Str-C4 | 143.69 ± 34.18 | 8.18 ± 3.79 | nih.gov |
| Str-C6 | 475.17 ± 104.73 | 21.94 ± 10.84 | nih.gov |
| Str-C10 | 857.54 ± 157.84 | 42.79 ± 19.86 | nih.gov |
| Str-C12 | 789.88 ± 130.72 | 37.78 ± 13.72 | nih.gov |
| Str-C14 | 568.48 ± 112.79 | 27.51 ± 5.85 | nih.gov |
| Str-C16 | 521.09 ± 38.65 | 26.17 ± 10.2 | nih.gov |
| Str-C18 | 247.40 ± 82.73 | 10.93 ± 5.75 | nih.gov |
Application of Network Toxicology Approaches to Explore Molecular Targets and Pathways
Network toxicology is an emerging field that combines systems biology, computational toxicology, and bioinformatics to explore the complex interactions between chemicals and biological systems. researchgate.netnih.gov This approach is particularly useful for elucidating the molecular mechanisms of toxicity for compounds like strychnine.
A study on strychnine utilized network toxicology to identify its potential targets and toxic pathways. researchgate.netnih.gov The process involved several steps:
Target Identification: Potential targets for strychnine and its related active compounds were gathered from multiple databases, including the Traditional Chinese Medicine Systems Pharmacology (TCMSP) database, Genecards, OMIM, PharmGkb, and TTD. researchgate.netnih.gov
Network Construction: An "ingredient-target" network map was built using software like Cytoscape to visualize the complex relationships between the compounds and their biological targets. researchgate.netnih.gov This resulted in a network of 5 toxicity-related components and 40 gene targets. nih.gov
Network Analysis: A protein-protein interaction (PPI) network was constructed using the STRING database to understand how the target proteins interact with each other. researchgate.netnih.gov
Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses were performed to identify the biological processes, cellular components, molecular functions, and signaling pathways affected by strychnine. researchgate.netnih.gov The analysis showed that strychnine primarily acts on the central nervous system through the G protein-coupled receptor signaling pathway. nih.gov
This comprehensive approach led to the identification of CHRM1 as a key potential neurotoxic target of strychnine, a finding that was further supported by molecular docking simulations. researchgate.netnih.gov Such network-based methods provide a holistic view of a compound's toxicological profile, moving beyond single-target interactions to a broader understanding of its effects on biological pathways. nih.gov
Table 4: Tools and Databases Used in Network Toxicology Studies of Strychnine This table outlines the computational tools and databases commonly employed in network toxicology to identify the targets and mechanisms of action for strychnine and its related compounds.
| Purpose | Tool/Database | Source |
|---|---|---|
| Target Prediction & Pharmacokinetics | TCMSP, SwissADME, SwissTargetPrediction | researchgate.netnih.govnih.gov |
| Disease Gene Association | Genecards, OMIM, PharmGkb, TTD | researchgate.netnih.gov |
| Network Construction & Visualization | Cytoscape | researchgate.netnih.govnih.gov |
| Protein-Protein Interaction Analysis | STRING | researchgate.netnih.gov |
| Functional & Pathway Enrichment | Gene Ontology (GO), KEGG Pathway | researchgate.netnih.govnih.gov |
Compound Reference Table
Future Directions and Emerging Research Avenues in Strychnine Phosphate Studies
Innovations in Total Synthesis Towards Novel Analogs
The complex architecture of strychnine (B123637) has long made it a benchmark for synthetic organic chemistry. rsc.org Since the groundbreaking total synthesis by Woodward, chemists have continuously sought more efficient and innovative routes to this intricate molecule. bio-conferences.orgresearchgate.net Recent years have seen a surge in new strategies aimed at optimizing the synthesis of strychnine, moving from lengthy, multi-step processes to more concise and elegant approaches. bio-conferences.org
Modern synthetic strategies often focus on the late-stage construction of the challenging CDE tricyclic system, which contains a high density of stereocenters. bio-conferences.org A notable trend is the interception of the Wieland-Gumlich aldehyde, a key precursor that can be efficiently converted to strychnine. bio-conferences.org Innovations include the use of organocatalysis in cascade reactions, which mimic natural biosynthetic pathways to build molecular complexity rapidly and with minimal waste. theearthandi.org For instance, a rapid total synthesis of strychnine was achieved using a cascade catalysis strategy where a simple starting material underwent three consecutive organocatalytic cycles in a single reaction vessel. theearthandi.org
These advancements are not merely academic exercises; they open the door to the creation of novel strychnine analogs. By modifying the synthetic route, researchers can introduce different functional groups and alter the molecule's stereochemistry. This allows for the systematic exploration of structure-activity relationships (SARs), which is crucial for understanding how specific parts of the strychnine molecule contribute to its biological activity. researchgate.net The development of enantioselective total syntheses, for example, has been a significant step forward, enabling the production of optically active strychnine and its analogs. researchgate.net The synthesis of C-2-linked dimeric strychnine analogues and derivatives with modifications at the C-11 position are prime examples of how these new synthetic methodologies are being applied to create tools for probing glycine (B1666218) receptor function. acs.orgacs.org
Table 1: Recent Innovations in Strychnine Total Synthesis
| Synthetic Strategy | Key Features | Significance |
|---|---|---|
| Organocatalytic Cascade Reactions theearthandi.org | Mimics biosynthetic pathways; multiple reactions in a single vessel. | Increased efficiency, reduced waste, rapid construction of molecular complexity. |
| Late-Stage CDE Ring Formation bio-conferences.org | Focus on constructing the most complex part of the molecule at a later stage. | Allows for greater flexibility in creating diverse analogs. |
| Interception of Wieland-Gumlich Aldehyde bio-conferences.org | Utilizes a well-established precursor for efficient conversion to strychnine. | Streamlines the final steps of the synthesis. |
| Asymmetric Catalysis researchgate.net | Enables the enantioselective synthesis of strychnine and its analogs. | Crucial for studying the stereospecific interactions with biological targets. |
| Palladium-Catalyzed Reactions researchgate.netresearchgate.net | Used for key bond formations, such as Heck cyclization. | Provides powerful and versatile methods for ring construction. |
Deepening Understanding of Glycine Receptor Subunit Interactions and Allosteric Modulation
Strychnine's primary target is the glycine receptor (GlyR), a ligand-gated ion channel crucial for inhibitory neurotransmission in the spinal cord and brainstem. wikipedia.orgwikipedia.orgnih.gov GlyRs are pentameric structures composed of various alpha (α1-4) and beta (β) subunits. researchgate.netdoi.org The specific subunit composition of a GlyR determines its functional properties and pharmacological profile. uniprot.org While strychnine is a potent competitive antagonist at all GlyR subtypes, future research aims to unravel the subtleties of its interaction with different subunit combinations. eneuro.org
High-resolution structures from cryo-electron microscopy (cryo-EM) have provided unprecedented insights into how strychnine binds to the GlyR. nih.govfrontiersin.org These studies reveal that strychnine occupies the orthosteric binding site at the interface between subunits, preventing the binding of the natural agonist, glycine, and locking the receptor in a closed state. uniprot.orgnih.gov Relative to the glycine-bound state, strychnine binding expands the agonist-binding pocket through an outward movement of the C loop and induces conformational changes that occlude the ion conduction pathway. nih.govresearchgate.net
Beyond competitive antagonism, the concept of allosteric modulation of GlyRs is a burgeoning field of study. nih.govnih.gov Allosteric modulators bind to sites on the receptor that are distinct from the agonist binding site, and can either enhance (positive allosteric modulators, or PAMs) or reduce (negative allosteric modulators, or NAMs) the receptor's response to glycine. oup.com A wide array of molecules, including neurosteroids, cannabinoids, and general anesthetics, have been shown to allosterically modulate GlyRs. nih.gov Understanding how strychnine or its novel analogs might interact with these allosteric sites, or how their binding is affected by allosteric modulators, is a key area for future investigation. This knowledge could lead to the development of drugs with more nuanced effects on glycinergic signaling than simple channel blockade.
Exploration of Unconventional Molecular Recognition Mechanisms
While the interaction of strychnine with the glycine binding site on the GlyR is the most well-characterized, there is emerging evidence for other, more unconventional molecular recognition mechanisms. Studies have suggested that strychnine and glycine may bind to overlapping but conformationally distinct sites on the receptor. nih.gov Research using protein-modifying reagents has implicated tyrosine, tryptophan, histidine, and arginine residues as being important for strychnine binding. nih.gov
Furthermore, there are indications that strychnine can interact with sites other than the primary glycine binding pocket. For example, some studies have hinted at strychnine binding to sites on the GlyR α subunit that are distinct from the ligand-binding site. biologists.com Additionally, under certain experimental conditions, a novel low-affinity, high-capacity strychnine binding site has been identified in rodent CNS that does not appear to be located on the postsynaptic glycine receptor. ucl.ac.uk
The interaction of strychnine is not limited to glycine receptors. It has been shown to bind to the Aplysia californica acetylcholine (B1216132) binding protein, a homolog of nicotinic acetylcholine receptors, with high affinity, albeit low specificity and in multiple conformations. wikipedia.org The exploration of these "off-target" interactions is crucial for a comprehensive understanding of strychnine's pharmacological profile. Future research will likely employ a combination of biochemical, pharmacological, and computational approaches to map these unconventional binding sites and elucidate their functional significance. This could reveal novel mechanisms of action and potentially identify new therapeutic targets.
Application of Advanced Biophysical Techniques for High-Resolution Receptor Characterization
The detailed characterization of the strychnine-glycine receptor complex at an atomic level is fundamental to understanding its function and for the rational design of new drugs. Advanced biophysical techniques are playing an increasingly important role in this endeavor.
Cryo-electron microscopy (cryo-EM) has revolutionized structural biology, enabling the determination of high-resolution structures of large, flexible membrane proteins like the GlyR in different functional states. nih.govpdbj.org Cryo-EM studies have provided detailed snapshots of the GlyR bound to strychnine, revealing the precise molecular interactions that lead to channel inhibition. biorxiv.orgebi.ac.uk These structures serve as a blueprint for understanding the mechanism of antagonism and for designing novel ligands. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for studying protein-ligand interactions in solution. nih.gov NMR can provide information about the dynamics of the receptor and how they are altered upon ligand binding. rsc.org 1H-NMR has been used to study the formation of ion-pair compounds of strychnine, providing insights into its chemical properties. nih.gov
Isothermal Titration Calorimetry (ITC) allows for the direct measurement of the thermodynamic parameters of binding, such as enthalpy (ΔH) and entropy (ΔS). tandfonline.com ITC studies have shown that strychnine binding to the GlyR is an enthalpically driven process. tandfonline.com
Stopped-flow kinetics can be used to study the kinetics of drug-protein association, providing information on the rates of binding and dissociation. rsc.org
By combining these and other advanced biophysical techniques, researchers can build a comprehensive, multi-faceted picture of the strychnine-GlyR interaction, from its static structure to its dynamic behavior and thermodynamic properties.
Table 2: Advanced Biophysical Techniques in Strychnine-GlyR Research
| Technique | Information Provided | Key Findings with Strychnine |
|---|---|---|
| Cryo-Electron Microscopy (Cryo-EM) nih.govebi.ac.uk | High-resolution 3D structure of the receptor-ligand complex. | Revealed the precise binding mode of strychnine in the orthosteric site and the conformational changes it induces. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy nih.govrsc.org | Dynamics of protein-ligand interactions in solution. | Confirmed the formation of strychnine ion-pairs and provided insights into conformational changes upon binding. nih.govrsc.org |
| Isothermal Titration Calorimetry (ITC) tandfonline.com | Thermodynamic parameters of binding (affinity, enthalpy, entropy). | Showed that strychnine binding to the GlyR is driven by enthalpy. tandfonline.com |
| Stopped-Flow Kinetics rsc.org | Rates of association and dissociation of the ligand. | Characterized the kinetics of strychnine binding to proteins. rsc.org |
| X-ray Crystallography researchgate.net | High-resolution 3D structure of the receptor-ligand complex in a crystalline state. | Confirmed the absolute structure of strychnine and provided early structural insights. researchgate.net |
Integration of Multi-Omics Data for Comprehensive Mechanistic Elucidation
To gain a holistic understanding of the cellular and systemic effects of strychnine phosphate (B84403), future research will increasingly rely on the integration of multi-omics data. This systems biology approach involves the simultaneous analysis of different layers of biological information, such as the genome (genomics), transcriptome (transcriptomics), proteome (proteomics), and metabolome (metabolomics).
For instance, transcriptomic studies could reveal how exposure to strychnine alters the expression of genes encoding not only the GlyR subunits but also other proteins involved in neuronal signaling, metabolism, and stress responses. Proteomic analysis could then identify changes in the abundance and post-translational modifications of these proteins. Metabolomic studies could uncover alterations in the levels of neurotransmitters, energy metabolites, and other small molecules in response to strychnine.
By integrating these different omics datasets, researchers can construct comprehensive models of the cellular pathways and networks affected by strychnine. This can help to identify novel downstream targets and biomarkers of strychnine action. For example, understanding how chronic strychnine treatment affects the expression and subcellular localization of GlyR subunits and associated scaffolding proteins like gephyrin can provide insights into the mechanisms of synaptic plasticity and receptor regulation. biologists.com This integrated approach will be invaluable for elucidating the full spectrum of strychnine's biological effects, moving beyond its well-established role as a GlyR antagonist to uncover its broader impact on cellular function.
Table of Compounds
| Compound Name |
|---|
| Strychnine phosphate |
| Strychnine |
| Glycine |
| Wieland-Gumlich aldehyde |
| (11S)-11-Aminostrychnine |
| N-[(11S)-strychnine-11-yl]propionamide |
| Taurine (B1682933) |
| β-alanine |
| Ivermectin |
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying strychnine phosphate in complex matrices (e.g., biological samples or historical formulations)?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with UV-Vis detection (λ = 254 nm) for baseline separation of this compound from interferents like quinine or iron phosphates. Calibrate using certified reference materials (CRMs) prepared in phosphate-buffered saline (pH 7.4) to mimic physiological conditions. For historical formulations (e.g., elixirs), validate recovery rates via spike-and-recovery experiments to account for matrix effects . Titration with perchloric acid in glacial acetic acid (non-aqueous medium) is an alternative for bulk purity assessment .
Q. How do researchers address discrepancies in historical pharmacological data for this compound?
- Methodological Answer : Cross-reference early 20th-century formulations (e.g., elixirs) with modern analytical techniques. For example, gas chromatography-mass spectrometry (GC-MS) can resolve ambiguities in reported this compound concentrations, which often varied due to inconsistent preparation methods (e.g., substitution of pyrophosphate for phosphate in early recipes) . Replicate historical toxicity assays under controlled conditions to isolate confounding variables like impurities or degraded reagents .
Advanced Research Questions
Q. What synthetic strategies are effective for producing this compound with high enantiomeric purity, and what are their limitations?
- Methodological Answer : Adapt enyne metathesis approaches from strychnine’s total synthesis to introduce the phosphate moiety post-cyclization. Key challenges include preserving stereochemistry during phosphorylation. Use chiral phosphoramidite reagents in anhydrous dimethylformamide (DMF) to minimize racemization. Monitor reaction progress via ³¹P NMR spectroscopy (δ = 0–5 ppm for phosphate esters) . Note that steric hindrance near the strychnine core may reduce phosphorylation efficiency, requiring iterative optimization of solvent polarity and catalyst loading .
Q. How can researchers design toxicokinetic studies for this compound to resolve contradictions in organ-specific toxicity reports?
- Methodological Answer : Implement physiologically based pharmacokinetic (PBPK) modeling calibrated with in vitro permeability data (e.g., Caco-2 cell monolayers) to predict tissue distribution. Validate models using radiolabeled this compound (¹⁴C or ³H) in rodent studies, with terminal sampling of brain, liver, and skeletal muscle. Address interspecies differences by comparing metabolic pathways (e.g., CYP3A4-mediated oxidation in humans vs. CYP2D in rodents) . For neurotoxicity, pair electrophysiological recordings (patch-clamp) with HPLC quantification of spinal cord homogenates to correlate toxin concentration with GABAergic inhibition .
Q. What experimental frameworks are suitable for investigating this compound’s interaction with phosphate transporters in neuronal cells?
- Methodological Answer : Use CRISPR-Cas9 knockout cell lines targeting sodium-dependent phosphate transporters (e.g., SLC20A1). Compare this compound uptake in wild-type vs. knockout models via inductively coupled plasma mass spectrometry (ICP-MS) for phosphorus quantification. Pair with fluorescently labeled strychnine analogs (e.g., BODIPY conjugates) for real-time confocal imaging of subcellular localization . Control for non-specific binding by co-administering competitive inhibitors like foscarnet .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting reports on this compound’s stability in aqueous solutions?
- Methodological Answer : Conduct accelerated stability studies under varying pH (4–9), temperature (4–40°C), and ionic strength. Quantify degradation products (e.g., strychnine via LC-MS) and model kinetics using Arrhenius equations. Historical instability in elixirs (e.g., acetic acid-mediated hydrolysis) can be mitigated by buffering to pH 5.5–6.0 and excluding divalent cations (Ca²⁺, Mg²⁺) that catalyze phosphate ester cleavage .
Experimental Design Guidance
Q. What controls are essential when assessing this compound’s effects on alkaline phosphatase (ALP) activity?
- Methodological Answer : Include (1) substrate controls (p-nitrophenyl phosphate without this compound), (2) enzyme-negative controls (heat-inactivated ALP), and (3) competitive inhibition controls (e.g., levamisole). Pre-incubate this compound with ALP for 10–30 minutes to distinguish reversible vs. irreversible inhibition. Use Michaelis-Menten kinetics to calculate inhibition constants (Kᵢ), and validate via Lineweaver-Burk plots .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
